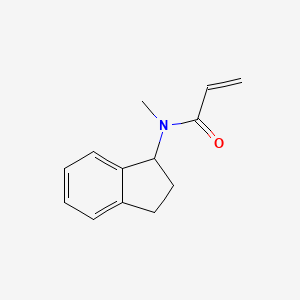![molecular formula C15H19NO3 B7556999 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid (CMPF) is a chemical compound that has been studied for its potential use in scientific research. CMPF belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid selectively inhibits COX-2, which is the isoform responsible for inflammation and pain, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has also been found to reduce the levels of reactive oxygen species and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has several advantages for lab experiments, including its high purity, stability, and selectivity for COX-2 inhibition. However, 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the study of 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid include the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid in combination with other drugs for the treatment of cancer and inflammatory diseases should be further explored.
Synthesemethoden
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid can be synthesized through a multistep process involving the reaction of cyclopropylmethylamine with 4-ethylbenzoyl chloride, followed by the reaction of the resulting intermediate with chloroacetic acid. The final product is obtained through the hydrolysis of the resulting ester. This synthesis method has been optimized to yield high purity 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has been studied for its potential use in scientific research, particularly in the field of inflammation and pain. Studies have shown that 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. 2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-11-5-7-13(8-6-11)15(19)16(10-14(17)18)9-12-3-4-12/h5-8,12H,2-4,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWUJWBNWIERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)
![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)